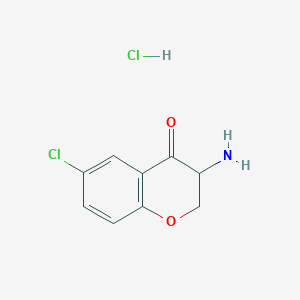

3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride

Description

3-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a bicyclic heterocyclic compound featuring a benzopyranone core substituted with an amino group at position 3 and a chlorine atom at position 6. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

3-amino-6-chloro-2,3-dihydrochromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2.ClH/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8;/h1-3,7H,4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWWRXIIXOZPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=CC(=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2H-1-benzopyran-4-one and an amine source.

Amination Reaction: The key step involves the introduction of the amino group at the 3-position. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or primary amines under controlled conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of substituted benzopyran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzopyran derivatives.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 3,4-dihydro-2H-1-benzopyran-4-one family, where variations in substituents and heteroatoms significantly influence physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:

Substituent Variations at Position 6

- 3-Amino-6-Methoxy-3,4-Dihydro-2H-1-Benzopyran-4-One Hydrochloride Structure: Methoxy (-OCH₃) at position 6. Synthesis: Synthesized from p-hydroxyanisole via addition, hydrolysis, cyclization, and Neber rearrangement (43.4% yield) . Application: Intermediate for PD128907, a selective dopamine D3 agonist.

- 3-Amino-6-Chloro-3,4-Dihydro-2H-1-Benzopyran-4-One Hydrochloride Structure: Chlorine (-Cl) at position 6. Implications: Chlorine’s electron-withdrawing nature may reduce ring electron density compared to methoxy analogs, altering metabolic stability or receptor affinity.

Heteroatom Substitution in the Benzopyran Core

- 3-Amino-6-Methyl-3,4-Dihydro-2H-1-Benzothiopyran-4-One Hydrochloride Structure: Sulfur replaces oxygen in the benzothiopyran core; methyl (-CH₃) at position 6. Molecular Formula: C₁₀H₁₂ClNOS; MW = 229.722 g/mol . Implications: Sulfur’s larger atomic size and polarizability may enhance lipophilicity and alter pharmacokinetics compared to oxygen-containing analogs .

Functional Group Variations

- 7-Hydroxy-5-Methoxy-2-Phenyl-3,4-Dihydro-2H-1-Benzopyran-4-One

Data Tables

Table 2: Spectral Characterization

Research Findings and Implications

Substituent Effects: Chlorine at position 6 may improve metabolic stability compared to methoxy groups due to reduced susceptibility to oxidative metabolism.

Synthetic Accessibility: The methoxy analog’s 43.4% yield via Neber rearrangement highlights efficient routes for amino-functionalized benzopyranones . Chlorinated derivatives may require harsher conditions due to the inertness of C-Cl bonds.

Pharmacological Potential: Amino groups at position 3 are critical for receptor interaction, as seen in PD128907’s dopamine D3 selectivity . Structural analogs with phenyl or hydroxy groups (e.g., from ) demonstrate the scaffold’s versatility for modulating bioactivity .

Biological Activity

3-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride (CAS Number: 20811-81-8) is a heterocyclic compound belonging to the benzopyran class. Its unique structural features, including an amino group and a chlorine substituent, contribute to its diverse biological activities and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of 3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is , with a molecular weight of 234.08 g/mol. The compound exhibits a fused benzene and pyran ring structure, which is crucial for its interaction with biological targets.

Interaction with Serotonin Receptors

Research indicates that 3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride acts as a ligand for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. This interaction suggests potential anxiolytic effects , as it may influence serotonergic pathways that regulate mood and anxiety levels in biological systems.

Effects on Cellular Signaling

The compound's ability to modulate intracellular cyclic AMP levels indicates its influence on cellular function and behavior. This modulation is essential for understanding its pharmacological properties and potential therapeutic applications.

Structure-Activity Relationship Studies

A series of derivatives of 3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran were synthesized to explore the necessary structural requirements for high affinity towards the 5-HT1A receptor. Modifications included variations in extracyclic amino substituents and side chain lengths. Notably, compounds with imido or sulfonamido functional groups demonstrated significant agonistic activity at these receptors .

Case Studies

In vivo studies have shown that certain derivatives exhibit anxiolytic activity in various behavioral models. For instance, compound (+)-9g has been highlighted for its clinical investigation due to its promising receptor affinity and anxiolytic effects .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-3,4-dihydro-2H-1-benzopyran-4-one | Lacks chlorine substituent | Exhibits different biological activities |

| 6-Chloro-2H-chromen-4-one | Similar chromene structure | Potentially different pharmacological effects |

| 3-Amino-2H-chromen-4-one | Contains an amino group | Varies in receptor affinity compared to target |

These compounds illustrate the unique properties of 3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran due to its specific chlorine substitution and distinct interactions with serotonin receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride?

- Methodology : Condensation reactions involving benzopyran precursors (e.g., 2-(4-oxo-4H-1-benzopyran-3-yl)-1,3-dioxolane) under reflux conditions with acid or base catalysts. Purification via column chromatography (silica gel, eluent gradients) and crystallization (e.g., petroleum ether/ether mixtures) are critical for isolating the hydrochloride salt .

- Key Steps :

- Allyl group addition to benzopyran cores (e.g., 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one derivatives).

- Use of sodium ethoxide or thiol-based nucleophiles for functionalization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Precautions :

- Follow hazard codes H313 (skin contact harmful), H333 (inhalation harmful), and H303 (ingestion harmful).

- Use PPE: Nitrile gloves, safety goggles, and fume hoods for weighing and reactions .

- Emergency Measures :

- Eye exposure: Rinse with water for 15 minutes; remove contact lenses if present .

- Skin contact: Wash with soap and water; seek medical advice if irritation persists .

Q. Which analytical techniques are most reliable for structural confirmation of benzopyran derivatives?

- Primary Tools :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ ~180 ppm) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Supplementary Methods :

- IR spectroscopy for functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for benzopyran derivatives?

- Experimental Variables :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification.

- Catalyst loading : Base catalysts (e.g., NaOEt) at 0.1–1.0 molar equivalents optimize yields .

- Troubleshooting :

- Monitor reaction progress via TLC (silica plates, UV visualization).

- Compare column chromatography eluents (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) .

Q. What strategies are effective for evaluating the kinase inhibitory activity of this compound?

- Assay Design :

- Use PD98059 (a benzopyran-based MEK inhibitor) as a positive control in kinase inhibition assays .

- Measure IC50 values via fluorescence-based ATP consumption assays (e.g., ADP-Glo™ Kinase Assay).

- Validation :

- Western blotting to assess phosphorylation levels of downstream targets (e.g., ERK1/2) .

Q. How can stereochemical purity be ensured during synthesis of dihydrobenzopyran derivatives?

- Chiral Resolution :

- Use chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.

- Compare retention times with enantiomerically pure standards .

- Stereoselective Synthesis :

- Employ asymmetric catalysis (e.g., Rhodium-BINAP complexes) for enantioselective cyclization .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction conditions for benzopyran functionalization?

- Case Study :

- vs. : Ghosh et al. (1983) used refluxing ethanol for 6 hours, while Heterocycles (2000) achieved similar results at room temperature over 1 week with thiols.

- Resolution :

- Perform controlled experiments varying time, temperature, and nucleophile reactivity.

- Characterize products via melting point comparison and NMR to identify side reactions .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.